Benzoxazole-5-boronic acid

Overview

Description

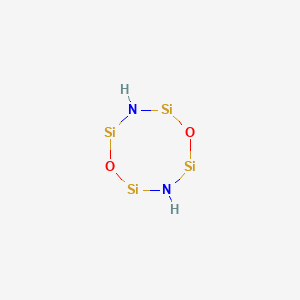

Benzoxazole-5-boronic acid is a chemical compound with the empirical formula C13H16BNO3 . It is a derivative of boronic acid and is used in various chemical reactions .

Synthesis Analysis

The synthesis of Benzoxazole-5-boronic acid involves various well-organized methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

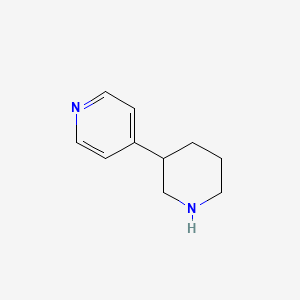

Benzoxazole-5-boronic acid has a molecular weight of 245.08 . It is a bicyclic planar molecule, which allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .Chemical Reactions Analysis

Benzoxazole-5-boronic acid is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical And Chemical Properties Analysis

Benzoxazole-5-boronic acid is a solid with a melting point of 88-93 °C . It is stable under normal conditions but may decompose upon heating to produce corrosive and/or toxic fumes .Scientific Research Applications

Polymer Development and Properties

Benzoxazole-5-boronic acid derivatives have been utilized in the synthesis of novel polymers. For instance, random poly(benzoxazole-benzimidazole-imide) copolymers were synthesized using benzoxazole moieties, resulting in polymers with high tensile strength, modulus, and excellent thermal properties. These copolymers displayed ordered molecular chains, high packing coefficients, and low water absorption, attributed to the incorporation of benzoxazole and benzimidazole moieties which enhanced interchain packing and hydrogen bonding (Zhuang, Liu, & Gu, 2012).

Synthesis of Arylated Benzoxazoles

Benzoxazole-5-boronic acid plays a critical role in the synthesis of arylated benzoxazoles. This synthesis is facilitated by Fe(III)-catalyzed C–H activation of benzoxazoles with boronic acids, leading to the production of a wide range of C2-arylated benzoxazoles. This method is beneficial in medicinal chemistry and drug discovery, highlighting the significance of benzoxazole-5-boronic acid in the synthesis of compounds relevant to pharmaceutical research (Vodnala et al., 2018).

Luminescent Borate Complexes

Complexation of boron trifluoride with benzoxazole derivatives results in luminescent B(III) complexes. These complexes, featuring benzoxazole-5-boronic acid derivatives, have potential applications in the field of photoluminescent materials. They exhibit a range of emission wavelengths and can be chemically functionalized for various applications (Massue et al., 2012).

Antimicrobial Activity

Benzoxazole derivatives, including those with benzoxazole-5-boronic acid, have been evaluated for antimicrobial activities. Certain compounds demonstrated significant activity against various microorganisms, including Mycobacterium tuberculosis. This highlights the potential of benzoxazole-5-boronic acid derivatives in the development of new antimicrobial agents (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Safety and Hazards

Benzoxazole-5-boronic acid is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .

Future Directions

Benzoxazole derivatives, including Benzoxazole-5-boronic acid, continue to play an essential role in drug development . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Future research will likely focus on optimizing synthetic conditions and developing new synthetic strategies .

properties

IUPAC Name |

1,3-benzoxazol-5-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCKWABOFOMZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC=N2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[D]oxazol-5-ylboronic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)

![Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3240571.png)

![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)